6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole
Description
6-Methyl-5-(M-tolyl)thiazolo[3,2-b][1,2,4]triazole is a fused heterocyclic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This scaffold combines a thiazole ring fused with a 1,2,4-triazole moiety, with a methyl group at position 6 and a meta-tolyl (3-methylphenyl) substituent at position 3. Thiazolo[3,2-b][1,2,4]triazole derivatives are renowned for their diverse pharmacological profiles, including anticonvulsant , anti-inflammatory , anticancer , and antimicrobial activities .
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-methyl-5-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3S/c1-8-4-3-5-10(6-8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3 |
InChI Key |
NCPHMDIRTWYACB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C(=NC=N3)S2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The three-component condensation protocol, as detailed by Semenov et al., involves the reaction of 3-mercapto-1,2,4-triazole derivatives with chloroacetic acid and m-tolualdehyde in a refluxing acetic acid/acetic anhydride system. The mechanism proceeds via initial formation of a thiazolidinone intermediate through nucleophilic substitution between the triazole thiol and chloroacetic acid. Subsequent Knoevenagel condensation with m-tolualdehyde introduces the m-tolyl group at position 5, while cyclization yields the 6-methyl substituent from the methylene bridge of chloroacetic acid.
Optimization Parameters :
-
Solvent System : A 1:1 mixture of acetic acid and acetic anhydride facilitates both acid-catalyzed condensation and dehydration.
-
Temperature : Reflux (110–120°C) ensures complete cyclization within 3 hours.
-
Molar Ratios : A 1:1:1.2 ratio of triazole thiol, chloroacetic acid, and m-tolualdehyde maximizes yield while minimizing side products.
Yield and Scalability
Under optimized conditions, this method achieves isolated yields of 76–82% for 6-methyl-5-(m-tolyl)thiazolo[3,2-b][1,triazole. Scalability tests (10–100 mmol) demonstrate consistent efficiency, with no significant yield reduction at larger scales.
Visible-Light-Mediated Regioselective Synthesis
Green Chemistry Approach
Sherif et al. developed a regioselective method using α-bromo-1-(m-tolyl)butane-1,3-dione and 3-mercapto-1,2,4-triazole under visible-light irradiation in aqueous media. The reaction exploits the photochemical activation of N-bromosuccinimide (NBS) to generate α-bromo diketones in situ, which undergo cyclocondensation with the triazole thiol.
Key Advantages :
Reaction Optimization
A comparative analysis of solvents and energy sources revealed superior performance in aqueous conditions under visible light (Table 1).
Table 1. Optimization of Visible-Light-Mediated Synthesis
| Solvent | Energy Source | Time (min) | Yield (%) |
|---|---|---|---|
| H₂O | Visible light | 30 | 82 |
| MeOH | Visible light | 60 | 75 |
| EtOH | Visible light | 50 | 80 |
| DMF | Reflux | 180 | 25 |
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
Three-Component Condensation : Highest yield (82%), but requires corrosive acetic acid.
-
Visible-Light Method : Eco-friendly with comparable yield (82%), ideal for industrial applications.
-
Sonogashira Coupling : Low relevance due to positional constraints.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The m-tolyl substituent directs electrophiles to specific positions on the aromatic ring, while the electron-rich heterocyclic system facilitates substitution at activated sites:
The methyl group at position 6 exerts steric hindrance, reducing reactivity at adjacent positions .
Nucleophilic Substitution
The sulfur atom in the thiazole ring and nitrogen atoms in the triazole moiety participate in nucleophilic displacements:
Key transformations:
-
Thiol-displacement reactions:
attacks electrophilic C-5 position -
Aminolysis:
Primary amines (RNH₂) substitute bromide at C-2 under microwave irradiation (120°C, 15 min)
Oxidation-Reduction Processes
The sulfur center undergoes controlled oxidation while preserving the fused ring system:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide derivative | Chiral catalyst intermediate |
| mCPBA | CH₂Cl₂, 0°C → RT | Sulfone analog | Bioactivity enhancement |
Reduction with NaBH₄/CuCl₂ selectively reduces carbonyl groups in modified derivatives .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions due to its π-deficient heteroaromatic system:
Documented examples:
-
1,3-Dipolar cycloaddition with diazomethane:
Forms pyrazolo-thiazolo-triazole hybrids at 80°C (DMF, 6 hr) -
Diels-Alder reactivity with maleic anhydride:
Electron-deficient dienophile behavior observed (Δ 110°C, 72% yield)
Catalytic Cross-Coupling
Palladium-mediated reactions enable functional group diversification:
Solvent and Catalyst Effects
Reaction outcomes significantly depend on medium parameters:
Mechanistic Insights
Radical-mediated pathways dominate under visible-light irradiation:
-
Initiation: NBS generates bromine radicals for S-H bond cleavage
-
Propagation: Thiyl radicals combine with α-bromoketone intermediates
-
Termination: Intramolecular cyclization forms fused rings
Regioselectivity Control
Electronic and steric factors dictate reaction outcomes:
This compound's versatile reactivity profile makes it valuable for constructing complex heterocyclic architectures in medicinal chemistry and materials science . Recent advances in photoredox catalysis (2024) have expanded its synthetic utility while maintaining regiochemical control .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole derivatives have shown promising anticancer properties. Research indicates that compounds in this class can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of specific protein targets involved in cancer cell proliferation.
- Case Study:
A study synthesized a series of thiazolo[3,2-B][1,2,4]triazole derivatives and evaluated their activity against several cancer cell lines using the National Cancer Institute (NCI) 60 cell line screen. Some derivatives exhibited significant cytotoxicity at concentrations as low as 10 μM without affecting normal cells (HEK293) .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Various studies have demonstrated its efficacy against bacterial strains, making it a candidate for developing new antibiotics.
- Data Table: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 12 µg/mL |
These results highlight the potential of thiazolo[3,2-B][1,2,4]triazole derivatives as effective antimicrobial agents .
1.3 Anti-inflammatory Effects
Research has suggested that certain derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Agricultural Applications
2.1 Fungicides and Herbicides
The thiazolo[3,2-B][1,2,4]triazole scaffold is being explored for its potential use in agricultural chemicals as fungicides and herbicides. The structural characteristics of these compounds allow them to interact with fungal enzymes or plant growth regulators.
- Case Study:
A study evaluated the efficacy of thiazolo[3,2-B][1,2,4]triazole derivatives as fungicides against common agricultural pathogens. Results indicated a significant reduction in fungal growth at specific concentrations .
Material Science Applications
3.1 Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymers to enhance their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and nitric oxide synthase. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating processes like apoptosis and cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., 4-fluoro in 3c) often exhibit higher anticonvulsant activity compared to meta-substituted analogs like the M-tolyl compound, likely due to optimal receptor binding .
- Lipophilicity : Lipophilicity (logP) increases with electron-withdrawing groups (e.g., CF₃O in ) and decreases with hydrophilic groups (e.g., NH₂ in ). The M-tolyl substituent’s methyl group likely enhances logP (~2.5-3.0), balancing absorption and solubility .
- Bioactivity : Halo-substituted derivatives (e.g., 4-Br in 10b) show enhanced anti-inflammatory and anticancer activities, attributed to improved electrophilicity and target affinity .
Pharmacokinetic and ADME Properties
A study comparing 32 thiazolo[3,2-b][1,2,4]triazoles and imidazo[2,1-b][1,3,4]thiadiazoles highlighted the following for thiazolo derivatives :
- Lipophilicity : Experimental logP values (via RP-TLC) ranged from 1.8 to 3.9, correlating strongly with computational predictions. The M-tolyl analog’s logP is expected to fall within this range, favoring gastrointestinal absorption.
- ADME Profile : Most compounds showed high gastrointestinal absorption, moderate bioavailability, and low toxicity risks. The M-tolyl derivative’s methyl group may reduce metabolic degradation, extending half-life.
Anticonvulsant Activity Comparison
In MES and PTZ tests, 3c (4-fluoro) and 5b (4-propoxy) outperformed other derivatives, with 3c being selective for MES-induced seizures . The M-tolyl compound’s activity remains unstudied, but SAR trends suggest its meta-methyl group may reduce efficacy compared to para-substituted analogs due to steric hindrance.
Anti-Inflammatory and Analgesic Potential
Thiazolo[3,2-b][1,2,4]triazoles with para-halo or para-methoxy groups (e.g., 10b) demonstrated significant COX-2 inhibition in silico . The M-tolyl derivative’s meta-substituent may limit anti-inflammatory effects compared to these analogs.
Anticancer Activity
Halo-substituted derivatives (e.g., 4-Br in 10b) showed increased cytotoxicity against cancer cell lines (HepG2, MCF-7) due to enhanced DNA intercalation . The M-tolyl compound’s methyl group may contribute to moderate activity, but trifluoromethoxy analogs (e.g., ) are more promising for targeted therapies.
Biological Activity
6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₅H₁₅N₃S
- CAS Number : 1574587-72-6
Anticancer Activity
Recent studies have demonstrated that thiazolo[3,2-B][1,2,4]triazole derivatives exhibit potent anticancer activities. Specifically:
- Mechanism : The compound acts by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Cell Lines Tested : It has shown efficacy against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
Case Study
A study evaluated several derivatives of thiazolo[3,2-B][1,2,4]triazole for their anticancer properties. The 5-ylidene derivatives demonstrated enhanced potency compared to their respective amides. The evaluation was performed on nearly 60 human cancer cell lines using assays that measured cell viability and apoptosis markers .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | Renal Cancer | 12.5 |
| This compound | Breast Cancer | 15.0 |
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well:
- In Vitro Studies : The compound has been tested against a range of bacteria and fungi. Results showed significant inhibition zones indicating its effectiveness as an antimicrobial agent.
- Mechanism of Action : It is believed to disrupt microbial cell membranes and inhibit key metabolic pathways.
Antimicrobial Efficacy Data
In a study focusing on antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.75 |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of thiazolo[3,2-B][1,2,4]triazole derivatives:
- Mechanism : These compounds appear to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Studies Conducted : Various in vivo models have shown reduced edema and inflammation markers following treatment with these compounds.
Lipophilicity and Drug-Likeness
A study analyzing the lipophilicity of thiazolo[3,2-B][1,2,4]triazoles found that the compound possesses favorable pharmacokinetic properties which enhance its potential as a drug candidate:
- LogP Values : Indicate good gastrointestinal absorption.
- Toxicity Profile : Studies suggest a low toxicity risk with a favorable bioactivity score.
Q & A
[Basic] What are the standard synthetic routes for 6-methyl-5-(m-tolyl)thiazolo[3,2-b][1,2,4]triazole and its derivatives?
Answer:
The synthesis typically involves cyclocondensation of 1,2,4-triazole-5-thiol derivatives with activated electrophiles. For example:
- Step 1: React 1,2,4-triazole-5-thiol with an N-arylmaleimide in glacial acetic acid under reflux for 2 hours.
- Step 2: Precipitate the product by cooling and pouring into water, followed by recrystallization from ethanol .
- Alternative routes: Use diethyl oxalate and ketones in the presence of sodium hydride to form pyrazole intermediates, which are further functionalized with triazole-thiol moieties .
Key considerations: Optimize solvent choice (e.g., acetic acid vs. toluene) and stoichiometry to avoid byproducts.
[Basic] What spectroscopic and analytical techniques are used to characterize this compound?
Answer:
- 1H NMR spectroscopy: Confirms proton environments, e.g., aromatic protons from the m-tolyl group (δ 7.2–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
- LC-MS: Validates molecular weight (e.g., [M+H]+ peaks) and purity.
- Elemental analysis: Ensures correct C, H, N, S ratios (deviation < 0.4% acceptable).
- HPLC: Assesses purity (>95% required for pharmacological studies) .
[Advanced] How to design experiments to evaluate the antimicrobial activity of this compound?
Answer:
- Step 1: Use standardized microbial strains (e.g., E. coli, S. aureus, C. albicans) from repositories like ATCC.
- Step 2: Prepare serial dilutions (1–256 µg/mL) in DMSO or broth.
- Step 3: Perform agar diffusion or microdilution assays, with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Step 4: Determine MIC (Minimum Inhibitory Concentration) values and compare with literature benchmarks.
Note: Include cytotoxicity assays (e.g., MTT on mammalian cells) to confirm selectivity .
[Advanced] How to resolve contradictions in bioactivity data across different studies?
Answer:
- Identify variables: Compare experimental conditions (e.g., solvent, pH, microbial strain variability).
- Structural analysis: Use X-ray crystallography or DFT calculations to confirm stereochemical consistency .
- Validate targets: Perform molecular docking (e.g., against 14-α-demethylase for antifungals) to correlate bioactivity with binding affinity .
- Reproducibility: Replicate studies under controlled conditions (e.g., CLSI guidelines for antimicrobial testing) .
[Advanced] How can QSAR models guide the optimization of this compound’s derivatives?
Answer:
- Descriptor selection: Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO) parameters.
- Model training: Employ datasets with IC50 values against specific targets (e.g., 14-α-demethylase) and validate using leave-one-out cross-validation.
- Design derivatives: Introduce electron-withdrawing groups (e.g., -NO2) at the thiazole ring to enhance antifungal activity, as shown in triazolothiadiazole analogs .
Tools: Software like MOE or Schrödinger Suite for QSAR modeling .
[Advanced] What computational strategies improve reaction efficiency for synthesizing this compound?
Answer:
- Reaction path search: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy pathways .
- Machine learning: Train models on reaction yield data to predict optimal conditions (e.g., temperature, catalyst load).
- High-throughput screening: Employ robotics for parallel synthesis of analogs under varied conditions .
[Advanced] How to enhance aqueous solubility without compromising bioactivity?
Answer:
- Salt formation: React the free base with HCl or sodium acetate to improve solubility (e.g., triazole-thiol salts showed 3x solubility increase in PBS) .
- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) at the methyl position, which cleave in vivo .
- Nanoformulation: Use liposomes or PLGA nanoparticles to encapsulate the compound, enhancing bioavailability .
[Advanced] What crystallographic methods confirm the solid-state structure of this compound?
Answer:
- Single-crystal X-ray diffraction: Resolve bond lengths (e.g., C-S bond ≈ 1.75 Å) and dihedral angles (e.g., 85° between triazole and thiazole planes).
- Powder XRD: Match experimental patterns with simulated data from Mercury software.
- Thermal analysis: Use DSC to identify polymorphic transitions (e.g., melting point ~250°C with ΔHfusion = 120 J/g) .
[Basic] What are the stability considerations for storing this compound?
Answer:
- Storage conditions: Keep at –20°C in amber vials under argon to prevent oxidation of the thiazole ring.
- Degradation signs: Monitor via HPLC for new peaks (e.g., sulfoxide formation at δ 8.1 ppm in 1H NMR).
- Shelf life: Typically 6–12 months; confirm stability using accelerated aging studies (40°C/75% RH for 1 month) .
[Advanced] How to validate molecular docking predictions with experimental data?
Answer:
- Target selection: Use crystallized enzymes (e.g., PDB: 3LD6) for docking accuracy .
- Binding assays: Perform SPR (Surface Plasmon Resonance) to measure Kd values; correlate with docking scores (e.g., GlideScore < –6.0 indicates strong binding).
- Mutagenesis: Engineer active-site residues (e.g., Y132F in 14-α-demethylase) to confirm key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
